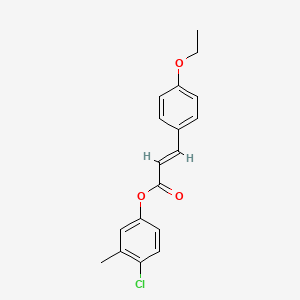![molecular formula C18H16N2O2S B5691153 phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5691153.png)
phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate, also known as DMPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wirkmechanismus
The exact mechanism of action of phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate may also act on other targets in the body, such as ion channels and receptors, to produce its effects.
Biochemical and Physiological Effects:
phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has been shown to have anti-inflammatory and analgesic effects in animal models, and has been studied for its potential use in the treatment of conditions such as rheumatoid arthritis and neuropathic pain. phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has also been shown to improve feed efficiency and growth in animals when used as a feed additive. In addition, phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has been studied for its potential use in the synthesis of organic semiconductors and other materials.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate. In medicine, further studies could explore the potential use of phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate as a treatment for conditions such as rheumatoid arthritis and neuropathic pain. In agriculture, further studies could explore the potential use of phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate as a feed additive to improve animal growth and feed efficiency. In materials science, further studies could explore the potential use of phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate in the synthesis of organic semiconductors and other materials. Overall, phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has potential applications in a variety of fields, and further research could lead to the development of new treatments, materials, and technologies.
Synthesemethoden
Phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate can be synthesized using a variety of methods, including the reaction of 2,5-dimethylthiophene-3-carboxylic acid with phenyl isocyanate and phosphorus oxychloride. Other methods involve the reaction of 2-amino-4,5-dimethylthiazole with phenyl chloroformate or the reaction of 2,5-dimethylthiophene-3-carboxylic acid with thionyl chloride and phenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
Phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has been shown to have anti-inflammatory and analgesic effects, and has been studied as a potential treatment for conditions such as rheumatoid arthritis and neuropathic pain. In agriculture, phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has been studied for its potential as a feed additive to improve animal growth and feed efficiency. In materials science, phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate has been studied for its potential use in the synthesis of organic semiconductors and other materials.
Eigenschaften
IUPAC Name |
phenyl N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-8-9-13(2)15(10-12)16-11-23-17(19-16)20-18(21)22-14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWWGXLJKFFLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl [4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5691073.png)

![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(pyrimidin-4-ylmethyl)benzamide](/img/structure/B5691084.png)
![7-(5-fluoro-4-morpholin-4-ylpyrimidin-2-yl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5691087.png)

![N,N-dimethyl-4-{[(1S*,5R*)-3-(pyrazin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}aniline](/img/structure/B5691110.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5691112.png)

![1-(2,3-dimethylphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5691118.png)
![3-(4-ethylbenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5691125.png)
![2-ethyl-N-[2-(2-methylphenyl)-2-(4-methyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5691144.png)
![2-(pyridin-2-ylmethyl)-9-(pyrrolidin-1-ylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5691168.png)
![methyl 4-[(2-methyl-4-oxoquinolin-1(4H)-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5691180.png)
![2-ethyl-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5691181.png)